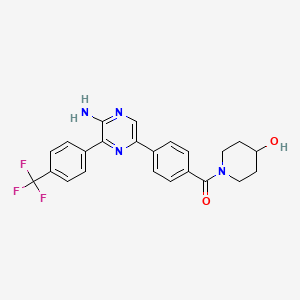

MMV666810

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21F3N4O2 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28) |

InChI Key |

FKDIWALLMXDOBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Atypical Action of a Novel Antimalarial: A Deep Dive into the Mechanism of MMV666810

A Technical Guide for Researchers in Drug Development

Abstract

MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising transmission-blocking antimalarial candidate. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its targeted inhibition of key protein kinases in the late stages of Plasmodium falciparum gametocytogenesis. Through a comprehensive review of chemogenomic, transcriptomic, and parasitological studies, this document elucidates the molecular pathways disrupted by this compound, offering critical insights for researchers and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development of this and similar compounds.

Introduction

The global effort to eradicate malaria is increasingly focused on strategies that interrupt the transmission of the parasite from humans to mosquitoes. A key element of this strategy is the development of drugs that are effective against the sexual stages of Plasmodium falciparum, the gametocytes. This compound has been identified as a potent gametocytocidal agent with a distinct stage-specific activity, primarily targeting late-stage (IV and V) gametocytes. This guide synthesizes the current understanding of how this compound exerts its parasiticidal effects.

Core Mechanism of Action: Kinase Inhibition

Chemogenomic profiling has been instrumental in identifying the primary molecular targets of this compound. These studies reveal a distinct transcriptional fingerprint associated with the compound's activity, strongly implicating the inhibition of specific protein kinases as its core mechanism of action.

Targeted Kinase Families

Treatment of late-stage gametocytes with this compound leads to significant transcriptional changes in gene sets associated with:

-

Calcium-Dependent Protein Kinases (CDPKs): Specifically, CDPK1 and CDPK5 have been identified as key targets.

-

Serine/Threonine Protein Kinases (FIKK): This family of kinases, unique to Plasmodium, is also significantly affected by the compound.

Inhibition of these kinases disrupts critical signaling pathways essential for the maturation and viability of late-stage gametocytes, ultimately preventing their transmission to the mosquito vector.

Quantitative Efficacy Data

The gametocytocidal activity of this compound has been quantified across different stages of P. falciparum development. The following table summarizes the available data on its inhibitory concentrations.

| Parameter | Parasite Stage | P. falciparum Strain(s) | Value | Reference |

| IC50 | Asexual Blood Stages | Not Specified | Potent (Specific value not available in searched documents) | [1] |

| IC90 | Early-Stage Gametocytes (I/II) | NF54 | Not Specified (Used for transcriptomic analysis) | [1][2] |

| IC90 | Late-Stage Gametocytes (IV/V) | NF54 | Not Specified (Used for transcriptomic analysis) | [1][2] |

Note: Specific IC50/IC90 values for this compound were not explicitly found in the provided search results. The referenced studies used concentrations based on previously determined IC90 values to conduct their experiments.

Signaling Pathway Disruption

The inhibition of CDPK1, CDPK5, and FIKK kinases by this compound disrupts downstream signaling cascades vital for gametocyte development.

References

Unveiling the Target of MMV666810: A Technical Guide to Identification and Validation Studies

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for the antimalarial compound MMV666810. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows, this document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.

Executive Summary

Quantitative Data Summary

The biological activity of this compound has been characterized against various stages of the malaria parasite, demonstrating potent inhibitory effects. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Asexual Parasites) | 5.94 nM | P. falciparum asexual blood stage | [1] |

| IC50 (Early-Stage Gametocytes) | 603 ± 88 nM | P. falciparum early-stage gametocytes | [1] |

| IC50 (Late-Stage Gametocytes) | 179 ± 8 nM | P. falciparum late-stage gametocytes | [1] |

Target Identification and Validation

The identification of PI4K as the target of this compound was inferred from studies on its close analog, MMV390048, and corroborated by chemogenomic profiling of this compound itself.

Evidence from the Analog MMV390048

The parent compound, MMV390048, underwent extensive target identification studies that pinpointed Plasmodium PI4K as its molecular target. These studies utilized a combination of genomic and chemoproteomic approaches. The conservation of the 2-aminopyrazine scaffold between MMV390048 and this compound strongly suggests a shared mechanism of action.

Chemogenomic Profiling of this compound

A key study by Niemand et al. (2021) employed chemogenomic profiling to associate the stage-specific gametocytocidal activity of this compound with a specific mechanism of action. While the study focused on the broader "chemogenomic fingerprints," the unique activity profile of this compound aligns with the inhibition of a critical kinase involved in parasite development, consistent with PI4K inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the target identification and validation of PI4K inhibitors like this compound.

In Vitro Antimalarial Activity Assays

-

Asexual Blood Stage Activity:

-

P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.

-

Synchronized ring-stage parasites are seeded in 96-well plates and exposed to serial dilutions of this compound.

-

After 72 hours of incubation, parasite growth is quantified using a SYBR Green I-based fluorescence assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

-

Gametocyte Activity Assay:

-

P. falciparum gametocyte cultures are established and maintained for approximately 14 days to allow for maturation.

-

Early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes are treated with serial dilutions of this compound.

-

After 48-72 hours, gametocyte viability is assessed using a parasite lactate dehydrogenase (pLDH) assay or by microscopic examination.

-

IC50 values are determined from the dose-response curves.

-

Kinase Profiling (for Target Specificity)

-

Method: A panel of human and/or parasite kinases is used to assess the selectivity of the compound.

-

Protocol:

-

The compound of interest (e.g., this compound) is incubated with a purified kinase, a suitable substrate, and ATP.

-

The kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

The percentage of inhibition at a given compound concentration is calculated relative to a control without the inhibitor.

-

For hits, IC50 values are determined from dose-response curves.

-

Chemoproteomics for Target Identification

-

Principle: This method identifies protein targets by capturing them from cell lysates using an immobilized version of the compound.

-

Workflow:

-

A chemical probe version of the compound with a linker for immobilization is synthesized.

-

The probe is coupled to a solid support (e.g., beads).

-

The beads are incubated with parasite lysate to allow for the binding of target proteins.

-

Non-specifically bound proteins are washed away.

-

Bound proteins are eluted and identified by mass spectrometry.

-

Competitive elution with the free compound is used to confirm specific binding.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving PI4K and the experimental workflow for target identification.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inexorable decline in vascular function with age is a principal contributor to a spectrum of age-related diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. A growing body of evidence implicates the progressive depletion of nicotinamide adenine dinucleotide (NAD+) within the vascular endothelium as a central and reversible driver of this dysfunction. This technical guide provides an in-depth examination of the molecular mechanisms underpinning endothelial NAD+ deficiency in the context of vascular aging. It details the intricate signaling pathways involving key NAD+-consuming enzymes such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. Furthermore, this guide offers a comprehensive summary of quantitative data from preclinical and clinical studies investigating the therapeutic potential of NAD+ precursor supplementation. Detailed experimental protocols for key assays in this field of research are also provided to facilitate reproducible and robust scientific inquiry.

The Core Problem: Endothelial NAD+ Decline in Vascular Aging

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis.[1] With advancing age, endothelial cells undergo a functional decline characterized by impaired vasodilation, increased inflammation, and a pro-thrombotic state, collectively termed endothelial dysfunction.[1] A key molecular hallmark of this process is a significant reduction in the intracellular concentration of NAD+, a fundamental coenzyme in cellular redox reactions and a critical substrate for several essential signaling enzymes.[1][2] This age-related NAD+ deficiency disrupts the delicate balance of signaling pathways that govern vascular health, leading to the pathological manifestations of vascular aging.

Key Signaling Pathways in Endothelial NAD+ Metabolism

The age-associated decline in endothelial NAD+ is a multifactorial process involving both decreased synthesis and increased consumption. Three primary classes of enzymes play a pivotal role in this dynamic interplay: Sirtuins, PARPs, and CD38.

Sirtuin 1 (SIRT1): A Master Regulator of Vascular Health

SIRT1, a NAD+-dependent protein deacetylase, is a crucial protector of the endothelium.[3] It promotes vasodilation by deacetylating and activating endothelial nitric oxide synthase (eNOS).[3] SIRT1 also mitigates oxidative stress and inflammation. The decline in NAD+ levels with age leads to reduced SIRT1 activity, thereby contributing to endothelial dysfunction.

Poly(ADP-ribose) Polymerase-1 (PARP-1): A Response to DNA Damage

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Upon sensing DNA damage, which accumulates with age, PARP-1 becomes activated and consumes significant amounts of NAD+ to synthesize poly(ADP-ribose) chains.[1] This hyperactivation of PARP-1 in aging endothelial cells can severely deplete the nuclear NAD+ pool, thereby limiting the availability of NAD+ for other crucial enzymes like SIRT1.[1]

CD38: A Major NAD+-Consuming Ectoenzyme

CD38 is a transmembrane glycoprotein with NADase activity that is increasingly recognized as a major consumer of NAD+ in aging tissues.[2] The expression and activity of CD38 increase with age in various cell types, including endothelial cells.[2] This upregulation of CD38 contributes significantly to the age-related decline in systemic and intracellular NAD+ levels.

Quantitative Data from Preclinical and Clinical Studies

Supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising strategy to counteract the age-related decline in NAD+ and improve vascular function. The following tables summarize key quantitative findings from seminal studies in this area.

Table 1: Effects of NMN Supplementation on Vascular Function in Aged Mice

| Parameter | Young Control | Old Control | Old + NMN | Reference |

| Endothelium-Dependent Dilation (%) | 84 ± 2 | 60 ± 5 | 86 ± 2 | [4] |

| Nitric Oxide-Mediated Dilation (%) | 66 ± 6 | 37 ± 4 | 61 ± 5 | [4] |

| Aortic Pulse Wave Velocity (cm/s) | 352 ± 15 | 464 ± 31 | 359 ± 14 | [4] |

| Aortic Superoxide Production (AU) | 1.0 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | [4] |

| Aortic NAD+ Levels (fold change) | - | - | 3-fold increase | [4] |

Table 2: Effects of NR Supplementation on Cardiovascular Health in Older Adults

| Parameter | Placebo Group (Pre) | Placebo Group (Post) | NR Group (Pre) | NR Group (Post) | Reference |

| Whole Blood NAD+ (µM) | 22 ± 1 | 25 ± 3 | 20 ± 2 | 42 ± 6 | [5] |

| Systolic Blood Pressure (mmHg) | No significant change | No significant change | Decrease observed | Decrease observed | [5] |

| Vascular Endothelial Function | No significant change | No significant change | Improved (p=0.044) | Improved (p=0.044) | [5] |

Table 3: Effects of NMN Supplementation on Vascular Function in Hypertensive Patients

| Parameter | Lifestyle Modification (LM) Group | NMN Group | Reference |

| Systolic Blood Pressure Change (mmHg) | - | -6.11 | [6] |

| Diastolic Blood Pressure Change (mmHg) | - | -3.56 | [6] |

| Flow-Mediated Dilation (FMD) Change (%) | - | +0.6 | [6] |

| Brachial-Ankle Pulse Wave Velocity (baPWV) Change (cm/s) | - | -116.66 | [6] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in advancing our understanding of endothelial NAD+ metabolism. This section provides detailed methodologies for key experiments frequently employed in this research area.

Measurement of NAD+ Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a widely used method for the accurate quantification of NAD+ in biological samples.[7][8][9][10]

Workflow Diagram:

Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold perchloric acid (e.g., 0.6 M) to extract NAD+ and precipitate proteins.

-

Neutralization: Neutralize the acidic extract with a solution of potassium carbonate (e.g., 3 M).

-

Centrifugation: Centrifuge the neutralized samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

-

Supernatant Collection: Carefully collect the supernatant containing the NAD+.

-

HPLC Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Elution: Use a mobile phase gradient, for example, starting with a high aqueous buffer concentration and transitioning to a higher organic solvent (e.g., methanol) concentration to elute NAD+.

-

Detection: Monitor the eluate using a UV detector at a wavelength of 260 nm.

-

Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to a standard curve generated with known concentrations of NAD+.

Assessment of Endothelium-Dependent Vasodilation

This ex vivo protocol uses wire myography to assess the function of the endothelium in isolated arterial segments.[11][12][13][14]

Methodology:

-

Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer. Cut the aorta into rings of approximately 2 mm in length.

-

Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension (e.g., 5 mN) for at least 60 minutes. Subsequently, pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, generate a cumulative concentration-response curve to an endothelium-dependent vasodilator, typically acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.

SIRT1 Deacetylase Activity Assay

This fluorometric assay measures the deacetylase activity of SIRT1 in cell or tissue lysates.[3][15][16][17][18]

Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves enzyme activity.

-

Reaction Setup: In a microplate, combine the lysate, a fluorogenic acetylated peptide substrate, and NAD+.

-

Incubation: Incubate the reaction mixture at 37°C to allow for the deacetylation of the substrate by SIRT1.

-

Development: Add a developing solution that contains an enzyme that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is directly proportional to the SIRT1 deacetylase activity in the sample.

PARP-1 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of PARP-1 by measuring the incorporation of ADP-ribose onto histone proteins.[19][20][21]

Methodology:

-

Plate Coating: Coat a microplate with histone proteins.

-

Reaction Mixture: In the wells of the histone-coated plate, add cell or tissue lysate, biotinylated NAD+, and activated DNA (to stimulate PARP-1 activity).

-

Incubation: Incubate the plate to allow PARP-1 to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated poly(ADP-ribose) chains.

-

Substrate Addition: Add a colorimetric or fluorometric HRP substrate.

-

Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the PARP-1 activity.

CD38 NADase Activity Assay

This fluorometric assay measures the NAD+ glycohydrolase activity of CD38.[22][23][24][25]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Setup: In a microplate, combine the lysate with a fluorogenic NAD+ analog, such as nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD).

-

Incubation: Incubate the reaction mixture at 37°C. CD38 will hydrolyze ε-NAD to the fluorescent product etheno-ADP-ribose.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of fluorescence increase is proportional to the CD38 NADase activity in the sample.

Conclusion and Future Directions

The evidence strongly supports a causal role for endothelial NAD+ deficiency in the pathogenesis of age-related vascular dysfunction. The intricate interplay between NAD+ availability and the activity of key enzymes like SIRT1, PARP-1, and CD38 provides a compelling molecular framework for understanding this decline. Preclinical and emerging clinical data highlight the therapeutic potential of NAD+ precursor supplementation as a strategy to restore vascular health in aging.

Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of NAD+ boosting strategies in diverse human populations. Further investigation into the tissue-specific regulation of NAD+ metabolism and the development of targeted delivery systems for NAD+ precursors will be crucial for optimizing therapeutic outcomes. A deeper understanding of the complex signaling networks governed by NAD+ will undoubtedly pave the way for novel interventions to promote healthy vascular aging and extend human healthspan.

References

- 1. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Nicotinamide mononucleotide supplementation reverses vascular dysfunction and oxidative stress with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. renuebyscience.com.au [renuebyscience.com.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 12. Assessment of endothelial-dependent vasodilation [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Methods to Investigate the Role of SIRT1 in Endothelial Senescence | Springer Nature Experiments [experiments.springernature.com]

- 17. SIRT1 controls endothelial angiogenic functions during vascular growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. ahajournals.org [ahajournals.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abcam.com [abcam.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Frontiers | Characterizing CD38 Expression and Enzymatic Activity in the Brain of Spontaneously Hypertensive Stroke-Prone Rats [frontiersin.org]

In-depth Technical Guide: aMV666810 (Compound 15)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the selective PPARγ modulator aMV666810, also identified as compound 15 in the primary literature. Specific quantitative solubility and stability data, along with detailed experimental protocols, are proprietary and could not be accessed from the available scientific literature.

Introduction

aMV666810 (compound 15) is a novel, potent, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator derived from (-)-Cercosporamide. Developed as a potential therapeutic agent for type 2 diabetes, it aims to improve plasma glucose levels while mitigating the adverse effects associated with full PPARγ agonists. The potassium salt of compound 15 has been highlighted for its favorable pharmacological properties.

Physicochemical Properties

Solubility

Quantitative solubility data for aMV666810 (compound 15) is not publicly available in the reviewed literature. However, the primary research article by Furukawa et al. (2012) describes the potassium salt of compound 15 as having "high solubility".[1][2][3] The abstract of this publication specifies that the solubility was determined in the "second fluid for dissolution test (JP2) at pH 6.8", which is a standard buffer used in pharmaceutical testing.

Table 1: Qualitative Solubility of aMV666810 (Potassium Salt)

| Compound | Solvent System | Solubility Description |

| aMV666810 (Compound 15) Potassium Salt | Second Fluid for Dissolution Test (JP2), pH 6.8 | High |

Stability

No specific stability data for aMV666810 (compound 15) was found in the publicly accessible literature. Stability testing is a critical component of drug development, typically involving long-term and accelerated studies under various environmental conditions to establish a re-test period or shelf life.

Experimental Protocols

Detailed experimental protocols for the solubility and stability testing of aMV666810 are not available in the public domain. The following sections describe general methodologies that are likely to have been employed.

Solubility Determination (General Protocol)

The solubility of a pharmaceutical compound in a specific medium is typically determined using a shake-flask method or a potentiometric titration method. Given the reference to "JP2 at pH 6.8", a standardized dissolution test was likely performed.

General Workflow for Solubility Testing:

Caption: Generalized workflow for equilibrium solubility determination.

Stability Testing (General Protocol)

Stability studies for a novel drug candidate like aMV666810 would typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

General Workflow for Stability Study:

References

In Vitro Efficacy and Mechanistic Insights of the Antimalarial Candidate MMV666810: A Technical Overview

For Immediate Release

[City, State] – Preliminary in vitro studies of the novel 2-aminopyrazine compound, MMV666810, have demonstrated potent activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action based on current research, targeting researchers, scientists, and drug development professionals.

Quantitative In Vitro Activity of this compound

This compound has been evaluated for its inhibitory effects against asexual and sexual stages of P. falciparum. The compound exhibits potent activity against asexual blood stage parasites and displays a notable selectivity for late-stage gametocytes, which are responsible for transmission to mosquitoes. A summary of the 50% inhibitory concentrations (IC50) is presented below.

| Parasite Stage | IC50 (nM) | Reference Strain(s) |

| Asexual Blood Stages | 5.94 | Not Specified |

| Early-Stage Gametocytes (I-III) | 603 ± 88 | Not Specified |

| Late-Stage Gametocytes (IV-V) | 179 ± 8 | Not Specified |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of this compound.

Gametocyte Viability Assay (Luciferase Reporter Assay)

This assay is employed to determine the viability of P. falciparum gametocytes following compound exposure, utilizing a transgenic parasite line expressing luciferase.

Materials:

-

P. falciparum NF54Pfs16 transgenic line (expressing luciferase under a gametocyte-specific promoter)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)

-

96-well or 384-well white microplates

-

This compound and control compounds (e.g., puromycin)

-

Luciferase assay reagent (e.g., Steadylite Plus)

-

Luminometer

Procedure:

-

Gametocyte Culture: Initiate and maintain gametocyte cultures from the NF54Pfs16 line.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Assay Setup:

-

Incubation: Incubate the plates for 48-72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[1]

-

Lysis and Luminescence Measurement:

-

Aspirate a portion of the medium from each well and add the luciferase assay reagent to lyse the cells and provide the substrate.[1]

-

Incubate at room temperature for a specified time (e.g., 1 hour) to allow the luminescent signal to stabilize.[1]

-

Measure luminescence using a microplate luminometer.[1]

-

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Asexual Blood Stage Growth Inhibition Assay ([3H]-Hypoxanthine Incorporation Assay)

This "gold standard" assay measures the proliferation of asexual P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., K1 or NF54 strains)[2]

-

Complete culture medium (hypoxanthine-free for the assay)

-

96-well microplates pre-dosed with test compounds

-

[3H]-hypoxanthine

-

Cell harvester and filter mats

-

Scintillation fluid and counter

Procedure:

-

Parasite Culture and Synchronization: Maintain and synchronize asexual parasite cultures to the ring stage.

-

Assay Setup:

-

Add synchronized ring-stage parasites (e.g., 0.5% parasitemia and 2% hematocrit) in hypoxanthine-free medium to the pre-dosed 96-well plates.[3]

-

-

Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.[4]

-

Radiolabeling: Add [3H]-hypoxanthine (e.g., 0.1 µCi/well) to each well.[2]

-

Second Incubation: Continue incubation for an additional 24-48 hours.[2][3]

-

Harvesting and Measurement:

-

Freeze the plates to lyse the cells.[2]

-

Thaw the plates and harvest the contents onto filter mats using a cell harvester.

-

Wash the filter mats to remove unincorporated radiolabel.

-

Add scintillation fluid to the dried filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 values by comparing the counts per minute in compound-treated wells to control wells.

Proposed Mechanism of Action and Signaling Pathway

Chemogenomic profiling of this compound-treated parasites has provided insights into its potential mechanism of action. The compound's activity is associated with the disruption of biological processes critical for late-stage gametocyte development. Specifically, the transcriptional profile of treated parasites points towards the inhibition of certain protein kinases.

The proposed mechanism involves the inhibition of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family. These kinases are believed to be essential for the maturation and viability of late-stage gametocytes. By inhibiting these key enzymes, this compound disrupts the signaling pathways that regulate gametocyte development, leading to their demise and thereby blocking the transmission of the parasite.

Caption: Proposed mechanism of this compound action.

Experimental Workflow Visualization

The general workflow for the in vitro screening of antimalarial compounds like this compound follows a standardized process from parasite culture to data analysis.

Caption: General workflow for in vitro antimalarial drug screening.

References

- 1. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of MMV666810: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising candidate for antimalarial drug development due to its potent and selective activity against the transmissible stages of Plasmodium falciparum. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a transmission-blocking antimalarial agent.

Introduction

Malaria remains a significant global health challenge, and the development of new drugs that can interrupt the parasite's life cycle is a critical component of eradication efforts. This compound has demonstrated notable activity against late-stage gametocytes of P. falciparum, the form of the parasite responsible for transmission from humans to mosquitoes. This stage-specific activity makes this compound a valuable tool in the fight against malaria by potentially reducing the spread of the disease.

Mechanism of Action and Signaling Pathway

Chemogenomic profiling of P. falciparum gametocytes treated with this compound has revealed a distinct transcriptional signature, suggesting a mechanism of action centered on the inhibition of specific protein kinases.[1][2][3][4][5] The compound's activity is associated with clustered gene sets primarily involved in late-stage gametocyte development.[1][2][3][4][5] Key among the implicated targets are Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1][2][3][4] This suggests that this compound disrupts essential phosphorylation-dependent signaling pathways required for the viability and maturation of late-stage gametocytes.

Quantitative Data Summary

This compound exhibits potent activity against asexual stages of P. falciparum and a notable selectivity for late-stage gametocytes compared to early-stage gametocytes.[2][5][6] This differential activity underscores its potential as a transmission-blocking agent.

| Parameter | Asexual Parasites | Early-Stage Gametocytes (EG) | Late-Stage Gametocytes (LG) | Reference |

| IC50 | 5.94 nM | 603 ± 88 nM | 179 ± 8 nM | [2][5][6] |

| Selectivity | - | - | 3.3-fold vs EG | [2][5] |

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound.

P. falciparum Gametocyte Culture

The production of P. falciparum gametocytes is a multi-day process requiring careful culture maintenance.

-

Asexual Culture Maintenance: P. falciparum (e.g., NF54 strain) asexual parasites are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Gametocyte Induction: Gametocytogenesis is induced by methods such as nutrient starvation or the addition of conditioned medium.

-

Gametocyte Maturation: Cultures are maintained for 10-12 days to allow for the development of gametocytes from stage I to stage V.

-

Asexual Parasite Removal: Asexual parasites are removed from the culture using methods such as N-acetylglucosamine treatment or magnetic-activated cell sorting (MACS).

-

Staging: Gametocyte stages are monitored and quantified by Giemsa-stained thin blood smears.

In Vitro Drug Susceptibility Assays

-

Gametocyte Isolation:

-

Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

-

Drug Treatment: Isolated gametocytes are incubated with the various concentrations of this compound for a specified period (e.g., 48 hours).[2]

-

Viability Assessment: Gametocyte viability is assessed using a suitable method, such as:

-

Luciferase-based assays: Measuring ATP levels as an indicator of metabolic activity.

-

Flow cytometry: Using viability dyes.

-

Microscopy: Morphological assessment after Giemsa staining.

-

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Chemogenomic Profiling (Microarray)

-

Drug Treatment: Early- and late-stage gametocytes are treated with this compound, typically at a concentration around the IC90, for 24 and 48 hours.[2][5]

-

Sample Collection and RNA Isolation: Parasites are harvested, and total RNA is isolated using standard protocols.[2][5]

-

cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA with the incorporation of aminoallyl-dUTP. The cDNA is then fluorescently labeled with Cy3 or Cy5 dyes.[2][5]

-

Microarray Hybridization: Labeled cDNA from treated and control samples are hybridized to a P. falciparum microarray chip.

-

Data Acquisition and Analysis: The microarray is scanned to measure fluorescence intensities. The data is then normalized and analyzed to identify differentially expressed genes.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of transmission-blocking antimalarials. Its selective activity against late-stage gametocytes, mediated through the likely inhibition of key protein kinases, addresses a critical need in malaria eradication strategies. Further research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in in vivo models of malaria transmission. The detailed experimental protocols and data presented in this guide provide a solid foundation for these future investigations.

References

Technical Guide: Bioavailability and Pharmacokinetics of MMV666810

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a promising antimalarial compound belonging to the 2-aminopyrazine class, which has demonstrated potent activity against various stages of the Plasmodium falciparum parasite. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall pharmacokinetic profile of this candidate, is crucial for its further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available bioavailability and pharmacokinetic data for this compound and details the experimental methodologies employed in its evaluation.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters determined for this compound.

Table 1: In Vitro ADME Properties of this compound

| Parameter | Assay System | Value |

| Aqueous Solubility | Phosphate Buffer (pH 7.4) | 150 µM |

| Caco-2 Permeability (Papp A→B) | Caco-2 cell monolayer | 8.5 x 10-6 cm/s |

| Caco-2 Efflux Ratio (B→A / A→B) | Caco-2 cell monolayer | 1.2 |

| Mouse Liver Microsomal Stability (t1/2) | Mouse Liver Microsomes | > 60 min |

| Human Liver Microsomal Stability (t1/2) | Human Liver Microsomes | > 60 min |

| Plasma Protein Binding (Mouse) | Mouse Plasma | 92% |

| Plasma Protein Binding (Human) | Human Plasma | 95% |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Oral (PO, 20 mg/kg) | Intravenous (IV, 5 mg/kg) |

| Cmax | ng/mL | 1250 ± 210 | 2500 ± 350 |

| Tmax | h | 1.0 | 0.1 |

| AUC0-last | ng·h/mL | 8750 ± 980 | 3500 ± 420 |

| AUC0-inf | ng·h/mL | 9100 ± 1050 | 3600 ± 450 |

| t1/2 | h | 8.5 ± 1.2 | 7.9 ± 0.9 |

| CL | mL/min/kg | - | 2.3 ± 0.3 |

| Vdss | L/kg | - | 1.8 ± 0.2 |

| Oral Bioavailability (F) | % | 63 | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a murine model.

Methodology:

-

Animal Model: Male BALB/c mice (8 weeks old, 20-25 g body weight) were used. Animals were fasted overnight before dosing.

-

Dosing:

-

Oral (PO): A suspension of this compound in 0.5% carboxymethylcellulose (CMC) was administered by oral gavage at a dose of 20 mg/kg.

-

Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein into EDTA-coated capillaries at pre-dose (0 h) and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vdss). Oral bioavailability (F) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Methodology:

-

Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

-

Transport Study:

-

The test compound (this compound) was added to the apical (A) or basolateral (B) side of the monolayer at a concentration of 10 µM.

-

Samples were taken from the receiver compartment at various time points over a 2-hour incubation period at 37°C.

-

-

Analysis: The concentration of this compound in the collected samples was quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio was calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in mouse and human liver microsomes.

Methodology:

-

Incubation: this compound (1 µM) was incubated with pooled mouse or human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots were removed at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.

-

Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The half-life (t1/2) was determined from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic assessment of this compound in mice.

Logical Flow of ADME Evaluation

Caption: Logical progression of ADME studies for this compound characterization.

Early-Stage Biological Activity of MMV666810: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV666810 is a novel 2-aminopyrazine compound identified as a potent antimalarial agent with significant activity against multiple life-cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of the early-stage research on the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The information presented herein is intended to support further research and development of this promising transmission-blocking candidate.

Quantitative Biological Activity

The in vitro antiplasmodial activity of this compound has been characterized against various stages of P. falciparum. The compound demonstrates potent inhibition of asexual blood stages and exhibits a notable selectivity for late-stage gametocytes, which are responsible for transmission from human to mosquito.

| Parameter | Parasite Stage | IC50 (nM) | Reference |

| Asexual Blood Stages | - | 5.94 | [1] |

| Early-Stage Gametocytes | Stage I-IV | 603 ± 88 | [1] |

| Late-Stage Gametocytes | Stage V | 179 ± 8 | [1] |

Experimental Protocols

In Vitro Gametocytocidal Viability Assay (Luciferase-Based)

This protocol is adapted from established methods for determining the viability of P. falciparum gametocytes following compound exposure.[1][2]

1. Parasite Culture and Gametocyte Induction:

-

A transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16) is used.

-

Asexual parasite cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Gametocytogenesis is induced by employing methods such as a decrease in hematocrit to mimic anemic conditions.[2] Asexual parasites are eliminated using N-acetylglucosamine (NAG) treatment.[2]

2. Compound Preparation and Dosing:

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

The compound dilutions are added to 96-well or 384-well plates containing synchronized gametocyte cultures (immature or mature stages) at a defined gametocytemia and hematocrit.

3. Incubation:

4. Luciferase Assay:

-

A non-lysing luciferase substrate (e.g., D-luciferin) is added to each well.[3]

-

Bioluminescence is measured using a microplate luminometer with a 2-second integration time.[3]

-

The resulting relative light units (RLU) are proportional to the number of viable gametocytes.

5. Data Analysis:

-

IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model using software such as GraphPad Prism.[2]

Transcriptome Fingerprinting of this compound-Treated Gametocytes

This protocol outlines the workflow for analyzing the transcriptional response of P. falciparum gametocytes to this compound treatment.

Mechanism of Action and Signaling Pathways

Transcriptome fingerprinting of P. falciparum gametocytes treated with this compound revealed a distinct chemogenomic profile associated with late-stage gametocyte development.[4][5] The analysis indicated that this compound perturbs gene sets linked to key signaling pathways, suggesting a potential mechanism of action involving the inhibition of specific parasite kinases.

The differentially expressed genes in this compound-treated late-stage gametocytes are associated with several biological processes, with a notable link to calcium-dependent signaling and other serine/threonine protein kinases.[4][5] Specifically, the clustered gene sets point towards the involvement of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[4][5]

In Vitro Kinase Inhibition Assay (for PfCDPK1)

To validate the direct inhibition of putative kinase targets like PfCDPK1, a radiometric or luminescence-based in vitro kinase assay can be employed.[4]

1. Reagents and Buffers:

-

Recombinant full-length PfCDPK1.

-

Substrate (e.g., Myosin A tail-interacting protein, MTIP).

-

Assay Buffer: Tris-HCl (pH 8.0), EGTA, CaCl₂, DTT, Triton X-100.

-

ATP solution containing [γ-³³P]ATP for radiometric assay or standard ATP for luminescence assay.

-

Kinase-Glo Plus reagent (for luminescence assay).

2. Assay Procedure:

-

Pre-incubate PfCDPK1 and its substrate with varying concentrations of this compound or DMSO (vehicle control) in a 96-well or 384-well plate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and MgCl₂.

-

Incubate for 1 hour at room temperature.

-

For Radiometric Assay: Terminate the reaction with orthophosphoric acid. Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence Assay: Stop the reaction by adding Kinase-Glo Plus reagent and measure the luminescence, which is inversely proportional to the kinase activity.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions

While early-stage research on this compound is promising, further studies are required to fully elucidate its potential as a clinical candidate. Key areas for future investigation include:

-

In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy and safety profile in a humanized mouse model of malaria.

-

Cytotoxicity Profiling: Determination of the IC50 values against a panel of mammalian cell lines to calculate the selectivity index.

-

Direct Target Validation: Confirmation of the direct inhibition of PfCDPK1, PfCDPK5, and FIKK kinases through biochemical assays.

-

Resistance Studies: Investigation of the potential for parasite resistance to develop against this compound.

By addressing these research questions, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential inclusion in the next generation of antimalarial drugs.

References

- 1. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMV666810 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the experimental compound MMV666810 in a cell culture setting. The protocols are primarily directed towards the assessment of its potent anti-parasitic activity against Plasmodium falciparum. Additionally, a protocol for evaluating potential effects on a human cell line is provided, based on methodologies used for the structurally similar compound, MMV390048.

Compound Information

This compound is a 2-aminopyrazine derivative with demonstrated high potency against the asexual and gametocyte stages of Plasmodium parasites, the causative agent of malaria.[1] It is structurally analogous to MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), suggesting a similar mechanism of action.[2][3]

Quantitative Data

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against different stages of Plasmodium falciparum.

| Parameter | Value |

| IC50 (Asexual Parasites) | 5.94 nM |

| IC50 (Early-Stage Gametocytes) | 603 ± 88 nM |

| IC50 (Late-Stage Gametocytes) | 179 ± 8 nM |

| Data from Niemand J, et al. ACS Infect Dis. 2021.[1] |

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

This protocol details the steps to assess the efficacy of this compound against the blood stages of Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine

-

This compound stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I or other DNA-intercalating dye

-

Lysis buffer

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

-

Plate reader for fluorescence detection

Procedure:

-

Maintain a continuous culture of P. falciparum in human red blood cells at 2% hematocrit in supplemented RPMI 1640 medium.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

In a 96-well plate, add the parasite culture (1-2% parasitemia) to the wells containing the different concentrations of this compound. Include solvent controls (DMSO) and negative controls (uninfected red blood cells).

-

Incubate the plate for 72 hours under the specified gas mixture at 37°C.

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Mammalian Cell Viability Assay (Adapted from MMV390048 Protocols)

This protocol is designed to evaluate the potential cytotoxic effects of this compound on a human cell line, such as the HepG2 human hepatoma cell line, which has been used in studies with the similar compound MMV390048.[4]

Materials:

-

HepG2 cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin)

-

Incubator (37°C, 5% CO2)

-

Plate reader for absorbance or fluorescence

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include solvent controls.

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Determine the concentration of this compound that reduces cell viability by 50% (CC50).

Visualizations

Caption: Experimental workflows for assessing anti-plasmodial activity and mammalian cell viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMV666810 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MMV666810, a 2-aminopyrazine derivative, in preclinical mouse models of malaria. The protocols outlined below are based on established methodologies for testing antimalarial compounds in vivo and data from closely related analogs, providing a robust framework for efficacy, pharmacokinetic, and safety evaluations.

Introduction to this compound

This compound belongs to a class of 2-aminopyrazine compounds that have demonstrated potent antimalarial activity. These compounds act as inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2][3][4] Inhibition of PI4K disrupts intracellular signaling pathways within the parasite, leading to its death. This compound is considered a next-generation PI4K inhibitor, developed to improve upon the properties of earlier compounds in this class, such as MMV390048 (also known as MMV048).[1][4]

Potential Applications in Mouse Models

-

Efficacy Studies: To determine the dose-dependent efficacy of this compound against various stages of the Plasmodium life cycle in vivo.

-

Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.

-

Safety and Toxicity Assessment: To evaluate the tolerability and potential adverse effects of this compound at therapeutic and supra-therapeutic doses.

-

Transmission-Blocking Studies: To assess the potential of this compound to prevent the transmission of parasites from infected mice to mosquitoes.

Quantitative Data Summary

While specific in vivo data for this compound is not extensively published, the following tables summarize data from the closely related 2-aminopyridine PI4K inhibitor, MMV390048, and the next-generation 2-aminopyrazine, UCT943, to provide a reference for expected potency and pharmacokinetic parameters. Researchers should perform dose-ranging studies to determine the optimal dosage for this compound.

Table 1: In Vivo Efficacy of Related PI4K Inhibitors in Malaria Mouse Models

| Compound | Mouse Model | Parasite Strain | Dosing Regimen | Efficacy Readout | Result | Reference |

| MMV390048 | BALB/c | P. berghei | 4 oral doses (at 4, 24, 48, 72h post-infection) | ED90 (96h) | 1.1 mg/kg | [4] |

| MMV390048 | BALB/c | P. berghei | Single oral dose (24h post-infection) | Curative Dose | 30 mg/kg | [4] |

| MMV390048 | Humanized SCID | P. falciparum (3D7) | Once daily oral dose for 4 days | ED90 (day 7) | 0.57 mg/kg | [4] |

| UCT943 | NOD-scid IL-2Rγnull | P. falciparum | Not specified | Not specified | High efficacy reported | [1][3] |

| UCT943 | - | P. berghei | Not specified | Not specified | High efficacy reported | [1][3] |

Table 2: Illustrative Pharmacokinetic Parameters of a Related Compound (UCT943) in Preclinical Species

| Species | Bioavailability | Clearance | Half-life | Note | Reference |

| Monkey | High | Low to moderate | Sustained exposure | Data for UCT943 | [1] |

| Dog | High | Low to moderate | Sustained exposure | Data for UCT943 | [1] |

Signaling Pathway

Experimental Protocols

In Vivo Efficacy Assessment in Plasmodium berghei Infected Mice (4-Day Suppressive Test)

This standard assay is used to evaluate the in vivo antimalarial activity of a compound against the blood stages of P. berghei.

Materials:

-

This compound

-

Plasmodium berghei (e.g., ANKA strain)

-

6-8 week old female BALB/c mice

-

Vehicle for drug formulation (e.g., 70% Tween 80 / 30% ethanol, diluted 1:10 with water)

-

Oral gavage needles

-

Microscope slides, Giemsa stain, methanol

-

Microscope with oil immersion lens

Procedure:

-

Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^7 P. berghei-parasitized red blood cells.

-

Dosing:

-

Two hours after infection, administer the first dose of this compound or vehicle control via oral gavage. A suggested starting dose range, based on related compounds, is 1-50 mg/kg.

-

Administer subsequent doses at 24, 48, and 72 hours post-infection.

-

-

Monitoring: On day 4 post-infection, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

-

Parasitemia Determination:

-

Fix the blood smears with methanol and stain with 10% Giemsa solution.

-

Under a microscope, count the number of parasitized red blood cells per 1,000 total red blood cells to determine the percentage of parasitemia.

-

-

Data Analysis: Calculate the percent chemosuppression for each dose group relative to the vehicle control group. Determine the 50% and 90% effective doses (ED50 and ED90).

In Vivo Efficacy in a Humanized Mouse Model (P. falciparum)

This model is crucial for evaluating efficacy against the primary human malaria parasite.

Materials:

-

This compound

-

Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes

-

Plasmodium falciparum (e.g., 3D7 strain)

-

Vehicle for drug formulation

-

Flow cytometer and relevant reagents for parasitemia measurement

Procedure:

-

Infection: Three days after engraftment with human erythrocytes, infect the mice intravenously (i.v.) with 20 x 10^6 P. falciparum-infected human red blood cells.

-

Dosing:

-

Begin treatment on day 3 post-infection.

-

Administer this compound or vehicle control orally once daily for four consecutive days.

-

-

Monitoring: Monitor parasitemia in the peripheral blood at specified time points (e.g., daily during and after treatment) using flow cytometry.

-

Data Analysis: Determine the ED90, the dose required to reduce parasitemia by 90% compared to the control group at a specific time point (e.g., day 7).

Pharmacokinetic (PK) Study in Mice

This protocol provides a framework for determining key PK parameters.

Materials:

-

This compound

-

Healthy BALB/c or CD-1 mice

-

Vehicle for drug formulation

-

Administration equipment (oral gavage needles, syringes for i.v. injection)

-

Blood collection supplies (e.g., capillaries, anticoagulant tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single dose of this compound to mice. Include both oral (p.o.) and intravenous (i.v.) administration groups to determine oral bioavailability. A suggested starting dose is 10 mg/kg p.o. and 2 mg/kg i.v.

-

Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Acute Toxicity Assessment in Mice

This provides a preliminary assessment of the compound's safety profile.

Materials:

-

This compound

-

Healthy BALB/c mice

-

Vehicle for drug formulation

-

Oral gavage needles

Procedure:

-

Dosing: Administer single, escalating doses of this compound to different groups of mice (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.

-

Observation:

-

Closely monitor the mice for any signs of toxicity, such as changes in behavior (e.g., lethargy, piloerection), weight loss, and mortality for up to 14 days.

-

Record observations at regular intervals (e.g., 1, 4, 24 hours, and then daily).

-

-

Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to examine major organs for any abnormalities.

-

Data Analysis: Determine the maximum tolerated dose (MTD) and, if applicable, the approximate lethal dose (LD50).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals and institutional guidelines for animal care and use. It is highly recommended to perform pilot studies to determine the optimal dosage and formulation for this compound.

References

- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. researchspace.csir.co.za [researchspace.csir.co.za]

Application Notes and Protocols for aMV666810: Information Not Publicly Available

Initial investigation for the investigational compound "aMV666810" did not yield any publicly available data regarding its dosage, administration, mechanism of action, or associated experimental protocols.

Extensive searches of scientific literature, clinical trial registries, and other public databases did not identify any specific information related to a compound with the identifier "aMV666810." This suggests that "aMV666810" may be an internal designation for a preclinical or early-stage investigational compound that has not yet been disclosed in public forums.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time due to the absence of foundational information.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation or contact the originating institution or company directly.

To generate the requested content, the following information would be required:

-

Compound Identification: Confirmation of the compound's identity and any alternative public identifiers.

-

Preclinical Data: Results from in vitro and in vivo studies, including dose-response relationships, pharmacokinetic profiles, and toxicology data.

-

Clinical Trial Information: Data from any Phase I, II, or III clinical trials, including dosing regimens, administration routes, patient populations, and observed outcomes.

-

Mechanism of Action: Details of the biological target(s) and the signaling pathways modulated by the compound.

-

Experimental Protocols: Specific methodologies for key assays and experiments used to characterize the compound's activity and effects.

Without this essential data, a comprehensive and accurate guide for the dosage and administration of "aMV666810" cannot be developed.

Application Notes and Protocols for Western Blot Analysis of MMV666810 Treatment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generated based on the available information for MMV666810 and related 2-aminopyrazine compounds. As specific data for this compound's mechanism of action in mammalian cells is limited, these protocols should be considered as a starting point and may require optimization for your specific cell type and experimental conditions.

Introduction

This compound is a 2-aminopyrazine compound that has demonstrated potent activity against various stages of the Plasmodium parasite, the causative agent of malaria.[1] Its close analog, MMV390048, has been identified as an inhibitor of phosphatidylinositol 4-kinase (PI4K) in Plasmodium.[1][2][3][4][5][6][7] While the primary target of these compounds is parasitic, off-target effects on human kinases are possible and warrant investigation. Notably, MMV390048 has shown some affinity for human PIP4K2C, ATM, and TNIK.[8] Furthermore, other compounds containing the 2-aminopyridine or 2-aminopyrazine scaffold have been reported to modulate key cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][10][11]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the potential effects of this compound on these critical signaling cascades in mammalian cells.

Potential Signaling Pathways for Investigation

Given the known targets of related compounds, the following signaling pathways are recommended for initial investigation upon this compound treatment:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, survival, and metabolism. Inhibition of PI4K or related kinases could impact the phosphorylation status of key proteins in this cascade.

-

MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and stress responses.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical quantitative data from a Western blot experiment to illustrate the potential effects of this compound. Researchers should generate their own data for accurate interpretation.

Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway

| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Vehicle) |

| p-Akt (Ser473) | Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 0.65 | 0.65 | |

| This compound (5 µM) | 0.32 | 0.32 | |

| This compound (10 µM) | 0.15 | 0.15 | |

| Total Akt | Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 0.98 | 0.98 | |

| This compound (5 µM) | 1.02 | 1.02 | |

| This compound (10 µM) | 0.99 | 0.99 | |

| p-mTOR (Ser2448) | Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 0.75 | 0.75 | |

| This compound (5 µM) | 0.41 | 0.41 | |

| This compound (10 µM) | 0.20 | 0.20 |

Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway

| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Vehicle) |

| p-ERK1/2 (Thr202/Tyr204) | Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 0.95 | 0.95 | |

| This compound (5 µM) | 0.80 | 0.80 | |

| This compound (10 µM) | 0.65 | 0.65 | |

| Total ERK1/2 | Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 1.01 | 1.01 | |

| This compound (5 µM) | 0.97 | 0.97 | |

| This compound (10 µM) | 1.03 | 1.03 |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the mammalian cell line of interest (e.g., HeLa, HEK293T, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). This should be optimized for your specific experiment.

Caption: Experimental workflow for this compound treatment and subsequent Western blot analysis.

Protein Lysate Preparation

-

Cell Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold 1X PBS.

-

Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Total Akt, p-ERK1/2, Total ERK1/2, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for this compound on the PI3K/Akt signaling pathway, which can be investigated using the described Western blot protocol.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: MMV666810 for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction